Cas no 97420-39-8 (2-(1H-benzimidazol-1-yl)acetohydrazide)
2-(1H-benzimidazol-1-yl)acetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-Benzo[d]imidazol-1-yl)acetohydrazide
- 1H-Benzimidazole-1-aceticacid, hydrazide
- 2-(1H-Benzimidazol-1-yl)acetohydrazide
- AKOS000116761
- SMR000348002
- LS-02099
- MFCD00759528
- SCHEMBL17309687
- 2-(1H-1,3-benzodiazol-1-yl)acetohydrazide
- Benzoimidazol-1-Yl-Acetic Acid Hydrazide
- MLS001004481
- DTXSID10364241
- 1H-Benzimidazole-1-acetic acid, hydrazide
- CHEMBL1520378
- CS-0219372
- (benzimidazol-1-yl)acetohydrazide
- HMS2685A13
- Oprea1_373899
- EN300-03833
- 1h-benzimidazole-1-acetic acid hydrazide
- 2-(benzimidazol-1-yl)acetohydrazide
- 97420-39-8
- 2-(1,3-benzodiazol-1-yl)acetohydrazide
- STK192093
- G32516
- ALBB-005628
- 2-(1H-benzimidazol-1-yl)acetohydrazide
-
- MDL: MFCD00759528
- Inchi: 1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14)
- InChI Key: BJUCERVOXBFHTI-UHFFFAOYSA-N
- SMILES: O=C(CN1C=NC2C=CC=CC1=2)NN
Computed Properties
- Exact Mass: 190.085
- Monoisotopic Mass: 190.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 72.9Ų
2-(1H-benzimidazol-1-yl)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024189-1g |
2-(1H-Benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 1g |
4973.0CNY | 2021-07-05 | ||
| Alichem | A069004418-1g |
2-(1H-Benzo[d]imidazol-1-yl)acetohydrazide |
97420-39-8 | 95% | 1g |
$400.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024189-500mg |
2-(1H-Benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 500mg |
3233.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024189-500mg |
2-(1H-Benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 500mg |
3233CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024189-1g |
2-(1H-Benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 1g |
4973CNY | 2021-05-07 | ||
| TRC | B446460-50mg |
2-(1H-benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B446460-100mg |
2-(1H-benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B446460-500mg |
2-(1H-benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 500mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB405828-500 mg |
2-(1H-Benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB405828-1 g |
2-(1H-Benzimidazol-1-yl)acetohydrazide |
97420-39-8 | 1g |
€322.50 | 2023-04-25 |
2-(1H-benzimidazol-1-yl)acetohydrazide Suppliers
2-(1H-benzimidazol-1-yl)acetohydrazide Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(1H-benzimidazol-1-yl)acetohydrazide
Professional Introduction to 2-(1H-benzimidazol-1-yl)acetohydrazide (CAS No. 97420-39-8)
2-(1H-benzimidazol-1-yl)acetohydrazide, a compound with the chemical identifier CAS No. 97420-39-8, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzimidazole family, a class of substances known for their diverse biological activities and potential therapeutic applications. The benzimidazole core structure is particularly noteworthy due to its presence in numerous pharmacologically active agents, including those used in anticancer, antiviral, and anti-inflammatory treatments.
The molecular structure of 2-(1H-benzimidazol-1-yl)acetohydrazide consists of a benzimidazole ring linked to an acetohydrazide moiety. This unique arrangement imparts specific chemical properties that make it a valuable scaffold for medicinal chemistry. The benzimidazole ring is characterized by its aromaticity and ability to form stable complexes with biological targets, while the acetohydrazide group introduces reactivity that can be exploited in drug design and synthesis.
In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced pharmacological properties. The compound 2-(1H-benzimidazol-1-yl)acetohydrazide has been studied for its potential role in modulating various biological pathways. Specifically, its ability to interact with enzymes and receptors has been explored in the context of developing treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. The benzimidazole moiety is known to exhibit neuroprotective effects, making this compound a promising candidate for further investigation.
One of the most intriguing aspects of 2-(1H-benzimidazol-1-yl)acetohydrazide is its potential application in anticancer therapy. Benzimidazole derivatives have shown efficacy in inhibiting the growth of cancer cells by targeting key molecular pathways involved in tumor progression. Research has demonstrated that this compound can induce apoptosis in certain cancer cell lines by interacting with proteins that regulate cell cycle arrest and programmed cell death. These findings suggest that 2-(1H-benzimidazol-1-yl)acetohydrazide may serve as a lead compound for the development of new anticancer agents.
The pharmacokinetic properties of 2-(1H-benzimidazol-1-yl)acetohydrazide are also of great interest. Studies have indicated that this compound exhibits good solubility in water, which facilitates its absorption and distribution within the body. Additionally, its metabolic stability suggests that it can remain active for an extended period, allowing for prolonged therapeutic effects. These characteristics make it an attractive candidate for further development into a drug candidate.
Another area where 2-(1H-benzimidazol-1-yl)acetohydrazide shows promise is in the treatment of infectious diseases. The benzimidazole ring has been shown to possess antimicrobial properties, making this compound effective against a range of pathogens. Research has focused on its activity against bacteria, fungi, and viruses, with some studies suggesting that it can inhibit the growth of multidrug-resistant strains. This broad-spectrum activity makes it a valuable asset in the fight against infectious diseases.
The synthesis of 2-(1H-benzimidazol-1-yl)acetohydrazide involves several key steps that highlight its complexity as a molecular entity. The process typically begins with the formation of the benzimidazole ring through condensation reactions involving o-amino benzoic acid derivatives. Subsequent functionalization introduces the acetohydrazide group, which is critical for achieving the desired biological activity. The synthetic route must be carefully optimized to ensure high yield and purity, as impurities can significantly affect the pharmacological properties of the final product.
In conclusion, 2-(1H-benzimidazol-1-yl)acetohydrazide (CAS No. 97420-39-8) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and biological activities make it a valuable scaffold for drug development across various therapeutic areas. Ongoing research continues to explore its mechanisms of action and optimize its synthetic pathways, paving the way for new treatments for some of the most challenging diseases faced by humanity today.
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